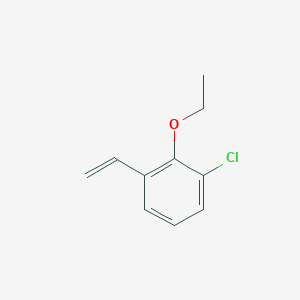

1-Chloro-2-ethoxy-3-vinylbenzene

Description

1-Chloro-2-ethoxy-3-vinylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 2, and a vinyl group (-CH=CH₂) at position 2. Such a combination of substituents suggests applications in organic synthesis, particularly in constructing complex aromatic frameworks or polymer precursors.

Properties

IUPAC Name |

1-chloro-3-ethenyl-2-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-3-8-6-5-7-9(11)10(8)12-4-2/h3,5-7H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTJTXDTQNTDNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Cl)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-ethoxy-3-vinylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the introduction of the ethoxy group, followed by the chlorination and vinylation of the benzene ring. The specific conditions for each step can vary, but typically involve the use of catalysts and specific reaction temperatures to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques is also common to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-ethoxy-3-vinylbenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the benzene ring is attacked by electrophiles.

Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.

Addition Reactions: The vinyl group can also participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and acids (e.g., H2SO4, HNO3) under controlled temperatures.

Oxidation: Reagents like KMnO4 or CrO3 are used under acidic or basic conditions.

Reduction: Catalysts such as Pd/C or PtO2 are used in hydrogenation reactions.

Major Products

Substitution Products: Depending on the electrophile, various substituted benzenes can be formed.

Oxidation Products: Aldehydes or carboxylic acids derived from the vinyl group.

Reduction Products: Ethyl-substituted benzenes.

Scientific Research Applications

1-Chloro-2-ethoxy-3-vinylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies on its biological activity and potential as a pharmacophore.

Medicine: Research into its potential therapeutic properties and use in drug development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-chloro-2-ethoxy-3-vinylbenzene exerts its effects involves its interaction with various molecular targets. The electrophilic aromatic substitution reactions proceed through the formation of a sigma complex, where the electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted product.

Comparison with Similar Compounds

Table 1: Molecular Properties of Comparable Compounds

Reactivity and Electronic Effects

Electron-Donating vs. Withdrawing Groups :

- The ethoxy group in this compound donates electrons via resonance, activating the ring toward electrophilic substitution at positions ortho and para to the substituent. In contrast, nitro groups (e.g., in 4-chloro-1-ethoxy-2-nitrobenzene) strongly deactivate the ring, directing incoming electrophiles to meta positions .

- Chlorine at position 1 exerts a moderate electron-withdrawing inductive effect, further influencing regioselectivity.

- Vinyl vs. Ethynyl Substituents: The vinyl group (-CH=CH₂) enables conjugation with the aromatic ring, stabilizing intermediates in reactions like Diels-Alder or polymerization. The ethynyl group (-C≡CH) in 1-chloro-2-ethynylbenzene provides sp-hybridized carbons, enhancing π-electron density and reactivity in cycloadditions or Sonogashira couplings .

Key Research Findings

Synthetic Utility :

Crystallographic Data :

- Structural studies of 1-chloro-2-methyl-3-nitrobenzene () reveal that nitro groups adopt a twisted conformation (38.81° from the benzene plane), which could analogously apply to the target compound’s vinyl or ethoxy substituents .

Q & A

Q. What are the common synthetic routes for 1-chloro-2-ethoxy-3-vinylbenzene, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a base (e.g., potassium carbonate) can facilitate the substitution of a leaving group (e.g., chloride) with an ethoxy group in a polar aprotic solvent like dichloromethane at room temperature. Vinyl group introduction may employ allylation reagents (e.g., allyl chloride) under controlled conditions to avoid polymerization. Optimization includes adjusting stoichiometry, temperature, and solvent polarity to maximize yield and purity .

- Key Parameters : Solvent choice, base strength, reaction time, and temperature control.

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

- Methodological Answer : Purification often uses column chromatography with silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate). Analytical techniques include:

- GC-MS : To confirm molecular weight and fragmentation patterns.

- ¹H/¹³C NMR : To verify substituent positions (e.g., ethoxy at position 2, vinyl at position 3).

- FT-IR : To identify functional groups (C-Cl stretch ~550 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation/skin contact.

- Monitor airborne concentrations with gas detectors.

- Store in sealed containers away from light and oxidizers.

- Emergency measures: Eye wash stations and neutralization protocols for spills (e.g., activated carbon) .

Advanced Research Questions

Q. How do electronic effects of substituents (chloro, ethoxy, vinyl) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Chloro (position 1) : Activates the ring for electrophilic substitution but deactivates adjacent positions.

- Electron-Donating Ethoxy (position 2) : Directs electrophiles to positions 5/6 via resonance.

- Vinyl Group (position 3) : Participates in conjugation, enabling Diels-Alder or polymerization.

Computational studies (DFT) using hybrid functionals (e.g., B3LYP) model charge distribution and frontier orbitals to predict regioselectivity .

Q. What computational methods predict the thermodynamic stability of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Gibbs free energy of formation and bond dissociation energies.

- Solvation Models : Use COSMO-RS to estimate solubility and stability in different solvents.

- Transition State Analysis : Identify kinetic vs. thermodynamic control in derivative synthesis.

Validation requires comparing computed data with experimental DSC/TGA results .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR)?

- Methodological Answer :

- 2D NMR (NOESY, HSQC) : Clarify spatial proximity of substituents and assign stereochemistry.

- Dynamic NMR : Assess rotational barriers of the ethoxy group if splitting anomalies occur.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

Q. What mechanistic insights explain unexpected byproducts during vinyl group functionalization?

- Methodological Answer :

- Radical Trapping Experiments : Use TEMPO to confirm/rule out radical pathways.

- Isotopic Labeling : Track hydrogen/deuterium exchange in protic solvents.

- Kinetic Profiling : Monitor reaction intermediates via in-situ IR or LC-MS.

Competing pathways (e.g., polymerization vs. electrophilic addition) are often solvent-dependent .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.